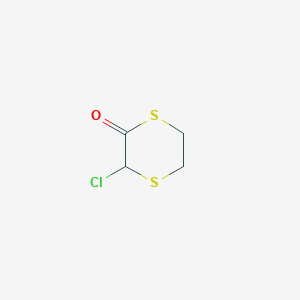

3-Chloro-1,4-dithian-2-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

88682-21-7 |

|---|---|

Fórmula molecular |

C4H5ClOS2 |

Peso molecular |

168.7 g/mol |

Nombre IUPAC |

3-chloro-1,4-dithian-2-one |

InChI |

InChI=1S/C4H5ClOS2/c5-3-4(6)8-2-1-7-3/h3H,1-2H2 |

Clave InChI |

ACMZLXNGPFSZHL-UHFFFAOYSA-N |

SMILES |

C1CSC(=O)C(S1)Cl |

SMILES canónico |

C1CSC(=O)C(S1)Cl |

Origen del producto |

United States |

Reactivity and Mechanistic Pathways of 3 Chloro 1,4 Dithian 2 One and Dithiane Analogs

Reactions Involving the Halogen (Chlorine) Moiety in 3-Chloro-1,4-dithian-2-one

The presence of a chlorine atom alpha to both a carbonyl group and a thioether linkage significantly influences the reactivity of the C3 position, making it susceptible to both substitution and elimination reactions. The inductive effect of the carbonyl group increases the polarity of the carbon-halogen bond, enhancing the electrophilicity of the α-carbon. nih.gov

The chlorinated carbon in this compound is an electrophilic center, readily undergoing nucleophilic substitution reactions. nih.gov This reactivity is typical for α-halocarbonyl compounds, which generally proceed via an S_N2 pathway. jove.comjove.com The attack of a nucleophile occurs from the backside relative to the chlorine atom, leading to an inversion of the stereochemical configuration at the carbon center. bits-pilani.ac.in S_N1 reactions are generally disfavored due to the electronic destabilization of the resulting α-carbonyl carbocation. jove.comjove.com

A variety of nucleophiles can be employed in these reactions. For instance, less basic nucleophiles are often used with α-halo ketones to avoid competing elimination reactions. jove.com The reaction of lithiated 1,3-dithianes with various electrophiles, including alkyl halides, epoxides, and carbonyl compounds, is a well-established method for forming new carbon-carbon bonds. wikipedia.org The resulting 2-alkyl-1,3-dithianes can then be hydrolyzed to reveal a carbonyl group. wikipedia.org

| Nucleophile | Product Type | Reference |

| Alkyl lithium | 3-Alkyl-1,4-dithian-2-one | wikipedia.org |

| Enolates | α-(1,4-dithian-2-on-3-yl) ketone | researchgate.net |

| Amines | 3-Amino-1,4-dithian-2-one | arabjchem.org |

| Thiols | 3-Thio-1,4-dithian-2-one | rsc.org |

This table provides examples of nucleophilic substitution reactions at the chlorinated carbon of this compound.

Under basic conditions, this compound can undergo elimination reactions to form unsaturated dithianes. The presence of a strong base can lead to the formation of an α-haloenolate ion, which can then participate in side reactions. jove.com Dehydrohalogenation of α-halodithianes is a known route to afford dihydrodithiins. beilstein-journals.org This process can be part of a ring expansion of 1,3-dithiolanes derived from α-halocarbonyls, which rearrange to 1,4-dithianes and subsequently eliminate a halide. beilstein-journals.orgnih.gov

In some cases, these elimination reactions can be part of a cascade process leading to the formation of aromatic systems. For instance, a metal-free cascade reaction between β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diols has been developed for the synthesis of polycyclic 2-formylthiophenes. rsc.orgrsc.org

Transformations and Functionalization of the Carbonyl Group

The carbonyl group in 1,4-dithian-2-one (B1363137) and its derivatives is a key site for chemical transformations. Standard carbonyl chemistry can be applied, although the presence of the sulfur atoms in the ring can influence reactivity.

Common transformations include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com Further reduction to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions, or by thioacetal formation followed by reduction with Raney Nickel (the Mozingo reduction). masterorganicchemistry.comddugu.ac.in

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. pdx.edu Anions of 1,3-dithianes can also add to the carbonyl group of aldehydes and ketones. ddugu.ac.in

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines, or with other nitrogen-based nucleophiles to generate derivatives like oximes and hydrazones. ontosight.ai

| Reagent | Transformation | Product |

| NaBH₄ | Reduction | 3-Chloro-1,4-dithian-2-ol |

| R-MgBr | Grignard Addition | 3-Chloro-2-alkyl-1,4-dithian-2-ol |

| H₂N-OH | Condensation | This compound oxime |

This table illustrates typical transformations of the carbonyl group in the this compound scaffold.

Heterocyclic Ring Transformations and Rearrangements

The 1,4-dithiane (B1222100) ring system, while relatively stable, can participate in ring-opening and cyclization reactions, making it a valuable building block in the synthesis of more complex molecules.

The 1,4-dithiane ring can be cleaved under certain conditions. For example, heating 1,3-dithiane (B146892) in the presence of trifluoromethylthiocopper leads to ring cleavage through a free-radical mechanism. tandfonline.com Lithiated 1,4-dithiins, which are unsaturated analogs, can undergo quantitative ring opening at 0 °C. beilstein-journals.org Irradiation of dithiane-carbonyl adducts in the presence of a photosensitizer can also induce C-C bond cleavage, regenerating the carbonyl compound. acs.org More recently, organobase-catalyzed ring-opening polymerization of 1,4-dithian-2-one derivatives has been reported to produce poly(thioether-thioester)s. researchgate.net

This compound and related dithiane structures are versatile building blocks for constructing various cyclic and heterocyclic systems. researchgate.net The reactivity of the chloro and carbonyl functionalities allows for sequential reactions to build new rings.

For example, β-chlorovinyl dithianes can undergo [3+2] cyclization reactions with α,β-unsaturated carbonyl compounds to form highly functionalized cyclopentenes. nih.govacs.org Similarly, base-promoted [4+2] cycloaddition of alkynyl 1,3-dithianes with chalcones provides access to highly substituted pyran derivatives. rsc.org The reaction of 1,4-dithiane-2,5-diol (B140307) with α-oxoketene dithioacetals is a general method for synthesizing 2-methylthio-3-aroyl/heteroaroyl thiophenes. researchgate.net Furthermore, 1,4-dithianes can be used to tether dienes for intramolecular Diels-Alder reactions, effectively locking the diene in its reactive conformation. beilstein-journals.orgnih.gov

Cyclization Reactions Initiated by this compound as a Building Block

Modified Hantzsch Synthesis for Thiazole (B1198619) and Related Heterocycles

The Hantzsch thiazole synthesis, a classic method for preparing thiazole rings, typically involves the reaction of an α-halocarbonyl compound with a thioamide. A modified version of this synthesis utilizes this compound as the α-halocarbonyl component. In a notable application, this compound (1) is reacted with freshly prepared thioformamide (B92385) to produce 5,6-dihydro nih.govtandfonline.comdithiino[2,3-d]thiazole (2) in moderate yields. thieme-connect.compg.edu.pl This reaction proceeds even though α-halo esters often yield thiazol-4(5H)-ones with thioamides; in this case, the dehydration to form the aromatic thiazole ring occurs more rapidly than the potential ring-opening of the 1,4-dithiane structure. thieme-connect.com This method provides a key intermediate for the synthesis of more complex molecules, such as bis(ethylenedithio)dithiadiazafulvalenes (BEDT-DTDAFs), which are of interest in materials science. thieme-connect.com

| Reactants | Product | Reaction Type | Ref. |

| This compound, Thioformamide | 5,6-dihydro nih.govtandfonline.comdithiino[2,3-d]thiazole | Modified Hantzsch Synthesis | thieme-connect.com |

Regioselective [3+2]-Cyclization Reactions

Dithiane derivatives serve as versatile synthons in cycloaddition reactions. Specifically, β-chlorovinyl dithianes participate in highly regioselective and direct [3+2]-cyclization reactions with α,β-unsaturated carbonyl compounds. nih.govresearchgate.net This process yields highly functionalized cyclopentene (B43876) derivatives with excellent chemical and regioselectivity under very mild conditions. nih.govresearchgate.net The reaction is notable for its operational simplicity and its ability to create hydroxylated cyclopentenes selectively. nih.gov This protocol demonstrates the ambivalent electrophilic/nucleophilic nature of the β-chlorovinyl dithiane synthon, expanding the synthetic utility of the dithiane framework beyond its traditional role as a carbonyl equivalent. nih.govresearchgate.net

Organometallic Reactivity of Dithianes and Chlorinated Dithianes

The organometallic chemistry of dithianes is a cornerstone of modern synthetic strategy, primarily through the concept of "umpolung" or reactivity inversion. However, the stability and reaction pathways of these organometallic intermediates, particularly lithiated species, are highly dependent on the ring structure and substitution.

Lithiation Strategies and Associated β-Fragmentation Pathways

The generation of a carbanion by deprotonation (lithiation) of a C-H bond adjacent to the sulfur atoms is a key strategy for employing dithianes as nucleophiles. While 1,3-dithianes are famously used in the Corey-Seebach reaction, the functionalization of saturated 1,4-dithianes via lithiation is significantly hampered by a facile β-fragmentation pathway. beilstein-journals.orgorganic-chemistry.org Upon formation of the lithiated species, the molecule can undergo a swift elimination, leading to ring-opening. beilstein-journals.org This propensity for fragmentation is attributed to the high intrinsic reactivity of the tetragonal alkyllithium species formed from the fully saturated 1,4-dithiane. beilstein-journals.org This instability limits the synthetic applications of simple lithiated 1,4-dithianes, often necessitating the use of their unsaturated or oxidized counterparts where this fragmentation is less problematic. beilstein-journals.org

Migration Reactions with Organoboranes and Pummerer-Type Rearrangements

The reactivity of lithiated dithianes can be harnessed in reactions with organoboranes, leading to carbon-carbon bond formation via alkyl group migration. Research on 2-substituted-1,3-dithiane oxides, which are related to chlorinated dithianes, has provided significant insights. When 2-chloro-1,3-dithiane-1,3-dioxide (an oxidized isomer of the title compound) is lithiated and reacted with a trialkylborane, it results in the migration of one alkyl group from the boron atom to the carbon, displacing the chloride. tandfonline.comtandfonline.com Subsequent oxidation yields a carboxylic acid. tandfonline.com

Interestingly, further migrations can be induced through a Pummerer-type rearrangement. tandfonline.comtandfonline.com After the initial migration, if the intermediate is treated with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA), a Pummerer rearrangement can occur. tandfonline.com This converts a sulfoxide (B87167) into an α-acyloxythioether, creating a better leaving group. tandfonline.com This new leaving group can then be displaced by a second alkyl group migration from the boron center, ultimately leading to more highly substituted products after an oxidative workup. tandfonline.comtandfonline.com

| Dithiane Derivative | Reagents | Key Transformation | Final Product (after oxidation) | Ref. |

| 2-Chloro-1,3-dithiane-1,3-dioxide | 1. n-BuLi, 2. Trioctylborane, 3. H₂O₂ | Single octyl group migration | Nonanoic acid | tandfonline.com |

| 2-Methoxy-1,3-dithiane-1-oxide | 1. Lithiation, 2. Trioctylborane, 3. TFAA, 4. H₂O₂ | Three octyl group migrations via Pummerer rearrangement | Trioctylmethanol | tandfonline.comtandfonline.com |

Radical Reactions Involving Sulfur-Stabilized Carbon Intermediates within the Dithiane System

Beyond ionic pathways, the dithiane system can also participate in radical reactions. The sulfur atoms are capable of stabilizing an adjacent carbon-centered radical, making 1,4-dithiane a viable substrate in modern radical-based C-H functionalization reactions. beilstein-journals.org Recent studies utilizing photoredox catalysis have demonstrated that a sulfur-stabilized carbon radical can be generated from 1,4-dithiane. beilstein-journals.org This reactive intermediate can then engage in various free-radical cross-coupling reactions, such as C–H alkylation and heteroarylation, opening new avenues for the derivatization of this heterocyclic scaffold. beilstein-journals.org This approach circumvents the challenges associated with the ionic β-fragmentation pathways common in lithiated dithianes. beilstein-journals.org

Applications of 3 Chloro 1,4 Dithian 2 One in Advanced Organic Synthesis

Role as a Key Intermediate for Complex Heterocyclic Structures

3-Chloro-1,4-dithian-2-one is a pivotal starting material for the construction of various heterocyclic systems, particularly those containing sulfur and nitrogen atoms, as well as for precursors to novel materials with interesting electronic properties.

Synthesis of Sulfur-Nitrogen Containing Heterocycles (e.g., Thiazoles, Thiadiazoles)

The reactivity of this compound lends itself to the synthesis of important sulfur-nitrogen heterocycles like thiazoles and thiadiazoles.

In the synthesis of thiazoles, this compound (1) can be reacted with thioformamide (B92385) in a modified Hantzsch synthesis to produce 5,6-dihydro google.comdithiino[2,3-d]thiazole (2). thieme-connect.compg.edu.pl This reaction proceeds despite the potential for the formation of thiazol-4(5H)-ones, as the dehydration process is kinetically favored over the opening of the 1,4-dithiane (B1222100) ring. thieme-connect.com The resulting thiazole (B1198619) derivative can be further alkylated to form thiazolium salts, which are key intermediates in various synthetic pathways. thieme-connect.comsorbonne-universite.fr

The utility of this compound extends to the synthesis of thiadiazoles. For instance, various 3-chloro-1,2,5-thiadiazoles can be synthesized from open-chain cyanoformamides or alkyl cyanoformimidates by treating them with sulfur monochloride or dichloride. google.comgoogle.com While not a direct use of this compound, this highlights the importance of the "3-chloro" substitution pattern in accessing this class of heterocycles. More directly, derivatives of 1,2,4-thiadiazoles have been synthesized through the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate with sulfuryl chloride.

| Reactant(s) | Product(s) | Heterocycle Formed |

| This compound, Thioformamide | 5,6-dihydro google.comdithiino[2,3-d]thiazole | Thiazole |

| Cyanoformamide, Sulfur monochloride/dichloride | 3-chloro-4-hydroxy-1,2,5-thiadiazole | Thiadiazole |

| Monoalkyl derivatives of dipotassium cyanodithioimidocarbonate, Sulfuryl chloride | 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles | Thiadiazole |

Precursor for Organic Metals and Superconductors (e.g., Tetraheterafulvalenes)

A significant application of this compound lies in its role as a precursor for the synthesis of tetraheterafulvalenes, which are crucial components of organic metals and superconductors. thieme-connect.com Specifically, it is instrumental in creating bis(ethylenedithio)dithiadiazafulvalenes (BEDT-DTDAFs). thieme-connect.com The synthesis begins with the preparation of 5,6-dihydro google.comdithiino[2,3-d]thiazole from this compound, which is then converted to the corresponding thiazolium salts. thieme-connect.comsorbonne-universite.fr These salts are the direct precursors to the BEDT-DTDAF core structure. The resulting dithiadiazafulvalenes are potent electron donors, a key property for the development of conductive materials. thieme-connect.comsorbonne-universite.fr

Utility as a C2-Synthon and Acyl Anion Equivalent

The concept of synthons, or hypothetical structural units, is fundamental to retrosynthetic analysis. wikipedia.org this compound, and its parent structure 1,4-dithiane, can function as a C2-synthon, providing a two-carbon building block for the construction of larger molecules. beilstein-journals.org This is analogous to the well-established use of 1,3-dithianes as C1-synthons. beilstein-journals.orgresearchgate.net

Controlled Formation of Carbon-Carbon Bonds

The ability to form carbon-carbon bonds in a controlled manner is a cornerstone of organic synthesis. alevelchemistry.co.ukresearchgate.net While the direct functionalization of the parent 1,4-dithiane can be challenging due to the potential for β-fragmentation, its derivatives offer pathways for C-C bond formation. beilstein-journals.org For example, the lithiation of related 1,4-dithiins followed by reaction with electrophiles allows for the construction of new carbon-carbon bonds. beilstein-journals.org This highlights the potential of the 1,4-dithiane framework, accessible from this compound, in complex synthetic strategies. Recent developments in photoredox-catalyzed reactions have also demonstrated that 1,4-dithianes can participate in C-H alkylation and heteroarylation, opening new avenues for carbon-carbon bond formation. beilstein-journals.org

Applications in Umpolung Chemistry for Diverse Molecular Architectures

Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis that allows for unconventional bond formations. nih.govscispace.comprinceton.edu The 1,3-dithiane (B146892) system is a classic example of a moiety that facilitates umpolung, enabling the use of the C2 position as an acyl anion equivalent. nih.govresearchgate.netresearchgate.net While 1,4-dithianes are less commonly used in this context compared to their 1,3-isomers, the underlying principle of sulfur-stabilized carbanions remains relevant. beilstein-journals.org The conversion of an aldehyde into a cis-vinyl anion equivalent via a 1,3-dithiolane-to-1,4-dithiane rearrangement exemplifies the application of 1,4-dithianes in umpolung chemistry. beilstein-journals.org This strategy has been successfully applied in the synthesis of natural products like the housefly sex pheromone, muscalure. beilstein-journals.org

Integration into Specific Synthetic Pathways for Complex Target Molecules

The versatility of this compound and its derivatives makes them valuable intermediates in the total synthesis of complex natural products and other target molecules. acs.orgnih.gov The ability to function as a masked C2 unit allows for its incorporation into a carbon framework, followed by a subsequent unmasking or transformation to reveal the desired functionality. beilstein-journals.org

For example, the dihydrodithiin building block, accessible from 1,4-dithiane derivatives, can act as a synthetic equivalent of an allyl alcohol anion, proving useful in the de novo synthesis of carbohydrates. beilstein-journals.org The strategic use of dithiane-based building blocks in multicomponent reactions allows for the rapid and stereocontrolled assembly of highly functionalized intermediates, significantly streamlining the synthesis of complex molecules. acs.org

| Synthetic Application | Key Intermediate Derived from 1,4-Dithiane | Target Molecule Class/Example |

| Pheromone Synthesis | Dihydrodithiin | Muscalure (Z)-9-tricosene |

| Carbohydrate Synthesis | Dihydrodithiin | Carbohydrates |

| Multicomponent Couplings | Dithiane Anions | Highly functionalized intermediates |

De Novo Carbohydrate Synthesis using Dihydrodithiins

The de novo synthesis of carbohydrates, building these complex molecules from non-carbohydrate precursors, offers a powerful alternative to traditional methods that rely on the modification of existing sugars. nih.govrsc.org A significant advancement in this field has been the use of 5,6-dihydro-1,4-dithiin derivatives as key synthons. beilstein-journals.orgresearchgate.net These building blocks, which can be conceptually derived from precursors like this compound through a series of synthetic transformations, function as synthetic equivalents of allyl alcohol anions. beilstein-journals.org

The research group of Palumbo has extensively developed this methodology, employing building blocks such as 5,6-dihydro-1,4-dithiin-2-yl[(4-methoxybenzyl)oxy]methane for the stereocontrolled synthesis of a variety of polyhydroxy compounds and natural carbohydrate derivatives. beilstein-journals.orgbeilstein-journals.org This approach was successfully utilized in an efficient and general de novo synthetic route to enantiomerically pure L-hexoses. nih.govCurrent time information in Bangalore, IN. The core of the sugar is constructed via an acid-catalyzed domino reaction, which can be selectively directed to form key intermediates like methyl 2,3-dideoxy-α-l-threo-hex-2-enopyranosides or 1,6-anhydro-2,3-dideoxy-β-l-threo-hex-2-enopyranose. Current time information in Bangalore, IN. Subsequent stereoselective dihydroxylation of the double bond allows for the introduction of the remaining stereocenters, leading to the desired orthogonally protected L-hexopyranosides with high diastereoselectivity. nih.gov

This strategy has proven to be versatile, enabling the synthesis of the entire series of the rare L-hexoses. nih.gov The dihydrodithiin moiety serves as a robust scaffold that facilitates the key bond-forming reactions and is later removed to reveal the target carbohydrate structure. beilstein-journals.orgresearchgate.net

Table 1: Key Dihydrodithiin Building Blocks and Resulting Carbohydrate Structures

| Dihydrodithiin Building Block | Key Intermediate(s) | Target Carbohydrate Class |

|---|---|---|

| 5,6-dihydro-1,4-dithiin-2-yl[(4-methoxybenzyl)oxy]methane | Methyl 2,3-dideoxy-α-l-threo-hex-2-enopyranosides | L-Hexoses |

| 5,6-dihydro-1,4-dithiin-2-yl[(4-methoxybenzyl)oxy]methane | 1,6-anhydro-2,3-dideoxy-β-l-threo-hex-2-enopyranose | L-Hexoses |

| Piperidine-fused dihydrodithiin | N-butyl-L-deoxynojirimycin (L-NBDNJ) intermediates | Iminosugars (e.g., Miglustat) |

Development of Dienophile and Linchpin Reagents based on Chlorinated Dithianes

Chlorinated dithianes and their oxidized derivatives have been developed into powerful dienophiles and linchpin reagents for the construction of sterically congested cyclic systems through Diels-Alder reactions. beilstein-journals.orgingentaconnect.com A prominent example is a chlorinated 1,4-dithiin-tetroxide derivative, which serves as a highly reactive dienophile. beilstein-journals.orgsemanticscholar.org This reagent can participate in a [4+2] cycloaddition, and the resulting adduct can undergo a subsequent base-promoted β-elimination of the chloride. This process regenerates a new reactive dienophile, allowing for a second cycloaddition. This "linchpin" capability enables the construction of highly congested and complex ring systems that would be difficult to access through other methods. beilstein-journals.orgsemanticscholar.org

For instance, this strategy has been used to build C₂-symmetrical sesquinorbornene systems as well as asymmetrical congested ring structures. beilstein-journals.org The chlorinated dithiin-tetroxide dienophile is stable and can be used as a bench-stable alternative to highly reactive species like benzyne. beilstein-journals.orgsemanticscholar.org In a multi-step sequence, a first Diels-Alder reaction with furan (B31954), followed by dehydrochlorination, yields a dithiin-tetroxide dienophile. This intermediate can then react with a diene precursor like sulfolane (B150427) to create a propellane system. Subsequent reductive desulfonylation and oxidation can lead to aromatic adducts, effectively mimicking a furan-benzyne cycloaddition. beilstein-journals.org

The reactivity of these chlorinated dithiane-based dienophiles allows them to react with a wide array of dienes at room temperature, often without the need for Lewis acid catalysis, which is particularly advantageous when working with sensitive dienes. beilstein-journals.orgingentaconnect.com

Table 2: Application of Chlorinated Dithiane Derivatives in Cycloaddition Reactions

| Dienophile/Linchpin Reagent | Reaction Type | Key Feature | Resulting Structure |

|---|---|---|---|

| Chlorinated 1,4-dithiin-tetroxide | Diels-Alder / Linchpin | Sequential cycloadditions after HCl elimination | Highly congested polycyclic systems (e.g., C₂-symmetrical sesquinorbornene) |

| Chlorinated 1,4-dithiin-tetroxide | Diels-Alder / Benzyne equivalent | Multi-step sequence involving dehydrochlorination and further cycloaddition | Aromatic adducts (e.g., cycloaddition product of furan and benzyne) |

General Contributions to Natural Product Synthesis Scaffolding

The use of dithiane-based scaffolds is a well-established strategy in the total synthesis of natural products, providing a temporary framework to control stereochemistry and facilitate key bond formations. beilstein-journals.orgresearchgate.netresearchgate.net While 1,3-dithianes are more commonly cited, 1,4-dithiane derivatives also serve as crucial building blocks in the synthesis of complex molecular architectures, including natural product analogs and bioactive molecules. beilstein-journals.orgingentaconnect.com

A notable example is the de novo synthesis of the unnatural enantiomer of Miglustat, a biologically active analog of the natural product deoxynojirimycin. beilstein-journals.orgbeilstein-journals.org Miglustat is an iminosugar used in the therapy of type 1 Gaucher disease. nih.govvonagepharma.com The synthesis utilizes a dihydrodithiin building block to construct the core piperidine (B6355638) ring of the iminosugar. beilstein-journals.orgbeilstein-journals.org The dihydrodithiin scaffold acts as a synthetic equivalent of an allyl alcohol anion, enabling the stereocontrolled formation of the sugar analog. beilstein-journals.org

The versatility of the dihydrodithiin scaffolding approach is further demonstrated in the synthesis of (Z)-9-tricosene, also known as muscalure, the sex pheromone of the common housefly. beilstein-journals.org In this synthesis, the dihydrodithiin moiety serves as a precursor to the cis-olefin, showcasing the ability of this scaffold to control double bond geometry. beilstein-journals.org Furthermore, dihydrodithiins have been employed in the rapid assembly of complex polycyclic terpenoid scaffolds, such as daucanoid and kauranoid terpenes, with good to excellent control of the relative stereochemistry. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Although not a 1,4-dithiane, the synthesis of (+)-L-733,060, a potent substance P antagonist, from an α-amino 1,3-dithiane highlights the broader utility of dithiane scaffolding in constructing complex heterocyclic natural products. nih.gov This underscores the general principle of using dithiane-based building blocks to create intricate molecular structures.

Table 3: Examples of Natural Products and Bioactive Molecules Synthesized Using Dithiane Scaffolding

| Scaffolding Reagent Type | Target Molecule | Class of Molecule | Key Contribution of Scaffold |

|---|---|---|---|

| Dihydrodithiin | Miglustat (analog of deoxynojirimycin) | Iminosugar / Natural Product Analog | De novo construction of the piperidine ring |

| Dihydrodithiin | (Z)-9-Tricosene (Muscalure) | Pheromone | Stereocontrolled formation of a cis-double bond |

| Dihydrodithiin | Daucanoid and Kauranoid Scaffolds | Polycyclic Terpenoids | Rapid assembly of complex terpenoid frameworks |

| α-Amino 1,3-dithiane | (+)-L-733,060 | Piperidine / Natural Product | Asymmetric synthesis of a 2,3-disubstituted piperidine |

Stereochemical Considerations in 3 Chloro 1,4 Dithian 2 One Transformations

Principles of Chiral Induction and Enantioselective Syntheses

Chiral induction in reactions involving the 1,4-dithiane (B1222100) scaffold is typically achieved through the use of external chiral agents, such as organocatalysts or metal complexes with chiral ligands. These agents create a chiral environment that favors the formation of one enantiomer over the other.

A prominent strategy for achieving high enantioselectivity involves the use of 1,4-dithiane-2,5-diol (B140307), which serves as a stable precursor for the in situ generation of 2-mercaptoacetaldehyde. This intermediate can then participate in a variety of organocatalyzed asymmetric reactions. For instance, a highly enantioselective cascade sulfa-Michael/aldol (B89426) condensation between 1,4-dithiane-2,5-diol and α,β-unsaturated ketones has been developed to produce chiral trisubstituted tetrahydrothiophenes. acs.orgnih.gov This reaction is effectively catalyzed by a chiral fluoride (B91410) ion generated in situ from potassium fluoride (KF) and a chiral oligoEG catalyst developed by Song. acs.org The chiral catalyst is believed to bind to the reactants, directing the approach of the nucleophile to a specific face of the electrophile, thereby controlling the stereochemical outcome. acs.org

Another successful approach involves the asymmetric [3+2] annulation reaction between N-Boc-isatin imines and 1,4-dithiane-2,5-diol. beilstein-journals.org This domino reaction, catalyzed by a chiral tertiary amine-squaramide catalyst, proceeds through the addition of 2-mercaptoacetaldehyde to the isatin (B1672199) imine, followed by an intramolecular cyclization to yield chiral spirooxindoles bearing a tetrahydrothiophene (B86538) moiety with excellent enantioselectivities. beilstein-journals.org

The principles from these enantioselective reactions using the 1,4-dithiane-2,5-diol precursor could be extrapolated to 3-chloro-1,4-dithian-2-one. As a cyclic α-chloro thioester, its enolate could be generated and engaged in reactions with various electrophiles under the control of a chiral catalyst to afford enantioenriched products. Furthermore, methodologies established for α-chloro thioester surrogates, such as chlorinated malonic acid half thioesters (Cl-MAHTs), have shown success in stereoselective organocatalyzed decarboxylative aldol-type additions, yielding enantioenriched α-chloro-β-hydroxy thioesters under mild conditions. acs.orgnih.gov

Table 1: Enantioselective Reactions Using 1,4-Dithiane-2,5-diol as a Precursor

| Reaction Type | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Cascade Sulfa-Michael/Aldol | Chalcone | (R)-Song's oligoEG / KF | 95 | 95 | >20:1 | acs.org |

| Cascade Sulfa-Michael/Aldol | (E)-4-(4-chlorophenyl)-but-3-en-2-one | (R)-Song's oligoEG / KF | 98 | 99 | >20:1 | acs.org |

| Domino [3+2] Annulation | N-Boc isatin imine (R=H) | Tertiary amine-squaramide | 95 | 97 | 78:22 | beilstein-journals.org |

| Domino [3+2] Annulation | N-Boc isatin imine (R=5-Br) | Tertiary amine-squaramide | 91 | 96 | 75:25 | beilstein-journals.org |

Diastereoselectivity in Reactions Involving the 1,4-Dithian-2-one (B1363137) Ring System

Diastereoselectivity in reactions of this compound would be governed by the facial selectivity of nucleophilic or electrophilic attack on the molecule or its reactive intermediates, such as enolates. The cyclic and conformationally restricted nature of the 1,4-dithian-2-one ring is expected to exert a strong influence on the stereochemical course of its reactions.

Studies on acyclic α-chloro thioesters provide valuable insights into the factors controlling diastereoselectivity. For example, the magnesium bromide-promoted direct aldol reaction of α-chloro thioesters with aldehydes proceeds via "soft enolization" to produce α-chloro-β-hydroxy thioesters. duke.edu The diastereoselectivity of this transformation is influenced by the steric bulk of the thiol-derived portion of the ester. duke.edu An increase in the steric hindrance of the thiol component generally leads to higher diastereoselectivity, favoring the syn-aldol product. duke.edu This suggests that the geometry of the intermediate magnesium enolate is controlled by the sterics of the thioester, which in turn dictates the facial selectivity of the subsequent addition to the aldehyde.

In the context of this compound, the thioester is part of a six-membered ring. This ring likely adopts a chair-like or twisted-boat conformation. Formation of an enolate at the C3 position would generate a planar segment within the ring, and its subsequent reaction with an electrophile would be highly dependent on the preferred conformation of this intermediate. The approach of the electrophile would likely occur from the less sterically hindered face, leading to a high degree of diastereoselectivity. For instance, in reactions with aldehydes, the system's conformational rigidity could lock the transition state into a specific chair-like arrangement, leading to the preferential formation of one diastereomer.

Research on the aldol reaction of titanium enolates derived from chloroacetate (B1199739) esters with chiral auxiliaries has demonstrated excellent yields and high diastereoselectivities. acs.org This highlights a common strategy where a chiral auxiliary attached to the carbonyl group directs the stereochemical outcome. While this compound itself is achiral (as a racemate), its reactions with chiral reagents or substrates could also lead to high diastereoselectivity through matched or mismatched interactions.

Table 2: Diastereoselectivity in the Aldol Addition of Acyclic α-Chloro Thioesters to Benzaldehyde

| Thiol Moiety (R in R-S-C(O)CHCl) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Ethyl | 68 | 2.5:1 | duke.edu |

| Isopropyl | 70 | 3.5:1 | duke.edu |

| tert-Butyl | 85 | 6.0:1 | duke.edu |

| Adamantyl | 72 | 7.0:1 | duke.edu |

Theoretical and Computational Chemistry Studies on 3 Chloro 1,4 Dithian 2 One and Dithiane Analogs

Conformational Analysis and Energetic Profiles

Theoretical and computational methods are powerful tools for investigating the conformational preferences and energetic landscapes of molecules like 3-chloro-1,4-dithian-2-one and its analogs. These studies provide detailed insights into the structural and electronic factors that govern their behavior.

The anomeric effect, a stereoelectronic phenomenon, significantly influences the conformational equilibrium of heterocyclic compounds. dntb.gov.ua It describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in 1,3-dithianes) to adopt an axial orientation, which is counterintuitive to steric considerations. rsc.org This effect is not solely a result of steric or dipolar interactions but involves hyperconjugative interactions between the lone pair of a heteroatom and the antibonding orbital of the C-X bond (where X is the electronegative substituent). rsc.org

In the context of dithiane analogs, both endo- and exo-anomeric effects are crucial. tandfonline.comresearchgate.net The endo-anomeric effect involves the interaction of the lone pair of one of the ring's sulfur atoms with the antibonding orbital of the exocyclic C-Cl bond. The exo-anomeric effect involves the lone pair of the substituent's heteroatom (if any) interacting with the antibonding orbital of a C-S bond within the ring.

Computational studies on 2-halo-1,3-dithianes, which are structurally related to this compound, have shown a preference for the axial conformation of the halogen substituent. tandfonline.comresearchgate.net This preference is attributed to the stabilizing anomeric interactions. For instance, in 2-chloro-1,3-dithiane (B1253039), the axial conformer is favored due to the stabilizing n(S) → σ*(C-Cl) hyperconjugative interaction. tandfonline.comresearchgate.net The magnitude of the anomeric effect is found to be directly proportional to the electronegativity of the substituent. rsc.org

Experimental and computational studies on various 2-substituted 1,3-dithianes have confirmed the presence of sizable anomeric effects for many substituents. rsc.org For example, 2-arylseleno-1,3-dithianes exist predominantly in a conformation where the arylseleno group is in the axial position, consistent with the anomeric effect. cdnsciencepub.com

The following table summarizes the calculated Gibbs free energy differences between axial and equatorial conformers for some 2-halo-1,3-dithianes, illustrating the influence of the anomeric effect.

| Compound | ΔGeq−ax (kcal/mol) at B3LYP/6–311+G** |

|---|---|

| 2-fluoro-1,3-dithiane | -2.43 |

| 2-chloro-1,3-dithiane | -1.43 |

| 2-bromo-1,3-dithiane | -0.99 |

Data sourced from theoretical calculations on 2-halo-1,3-dithiane analogs. tandfonline.comresearchgate.net A negative value indicates a preference for the axial conformer.

While the anomeric effect is a dominant factor, electrostatic and steric interactions also play a significant role in determining the conformational preferences of dithiane derivatives. tandfonline.comresearchgate.net Electrostatic models, however, sometimes fail to fully account for the observed axial preferences, highlighting the importance of hyperconjugative effects. tandfonline.comresearchgate.net

Steric repulsion, particularly 1,3-diaxial interactions, generally disfavors the axial conformation for bulky substituents. rsc.org However, in the case of dithianes, the longer C-S bonds compared to C-C bonds can reduce these steric clashes, making the axial position more accessible than in their cyclohexane (B81311) counterparts.

Computational studies on 2-halo-1,3-dithianes have shown a conflict between the anomeric effect, which favors the axial conformer, and steric effects, which would typically favor the equatorial position. tandfonline.comresearchgate.net The final conformational equilibrium is a delicate balance of these opposing forces. For many electronegative substituents, the stabilizing anomeric interactions are strong enough to overcome the destabilizing steric repulsions. rsc.org

Electronic Structure and Bonding Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron delocalization (hyperconjugative) interactions within a molecule. faccts.de It allows for the quantification of the stabilization energy associated with donor-acceptor interactions, such as the anomeric effect. rsc.org

In the context of this compound and its analogs, NBO analysis is instrumental in elucidating the nature of the anomeric effect. tandfonline.comresearchgate.net The key interaction is the donation of electron density from a lone pair orbital (n) of a sulfur atom to the antibonding sigma orbital (σ) of the C-Cl bond (n(S) → σ(C-Cl)). tandfonline.comresearchgate.net The stabilization energy (E(2)) associated with this interaction is a direct measure of the strength of the anomeric effect.

Studies on 2-halo-1,3-dithianes have shown that the E(2) value for the n(S) → σ*(C-X) interaction is significantly higher in the axial conformer compared to the equatorial one, providing a quantitative explanation for the axial preference. tandfonline.comresearchgate.net

The following table presents representative NBO data for the axial conformer of 2-chloro-1,3-dithiane, highlighting the key stabilizing hyperconjugative interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) S3 | σ* (C2-Cl7) | 5.83 |

| LP (1) S1 | σ* (C2-H6) | 0.65 |

Data represents theoretical calculations for 2-chloro-1,3-dithiane at the B3LYP/6-311+G* level of theory, illustrating the dominant anomeric interaction.* tandfonline.com

NBO analysis also provides information about the natural atomic charges and bond orders, which can further explain the electronic distribution and reactivity of the molecule. researchgate.net

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physical properties. nih.gov These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com

Natural Atomic Charges: These charges, often calculated using NBO analysis, provide a more detailed picture of the charge distribution than simple formal charges. researchgate.net

For this compound, these descriptors can predict its reactivity towards nucleophiles and electrophiles. The electrophilic nature of the carbon atom attached to the chlorine and the carbonyl group, as well as the nucleophilic character of the sulfur atoms, can be quantified using these descriptors. Computational studies on related dithiane derivatives have utilized these descriptors to understand their electronic behavior and potential for further chemical transformations. mdpi.com

Elucidation of Reaction Mechanisms via Computational Methods (e.g., DFT, Ab Initio Molecular Orbital Theory)

Computational methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory are invaluable for elucidating the mechanisms of chemical reactions. acs.org These methods allow for the calculation of the potential energy surface of a reaction, including the structures and energies of reactants, products, transition states, and intermediates. researchgate.netresearchgate.net

For reactions involving this compound, such as nucleophilic substitution or elimination, computational studies can provide detailed insights into the reaction pathway. For example, the mechanism of elimination of HCl from chloroalkenes has been studied using DFT, revealing the nature of the transition state and the factors influencing the reaction rate. researchgate.net

In the context of dithiane chemistry, computational studies have been used to investigate oxidation reactions, revealing how the presence of the sulfur atoms influences the reaction course. kit.edu For instance, the oxidation of dithiane derivatives can lead to sulfoxides and sulfones, and computational methods can help predict the selectivity of these reactions. kit.edu

The synthesis of peptoids using 1,4-dithiane-2,5-diol (B140307) as a precursor has been analyzed using DFT calculations to understand the electronic behavior of the resulting products. mdpi.com Similarly, the synthesis of 2-arylseleno-1,3-dithianes from 2-chloro-1,3-dithiane has been studied, with computational methods providing a basis for understanding the observed conformational preferences of the products. cdnsciencepub.com

Ab initio and DFT calculations have also been employed to study the vibrational spectra of chloro-substituted organic compounds, aiding in the assignment of experimental infrared and Raman spectra. nih.gov Such studies on this compound could provide a detailed understanding of its vibrational modes.

Correlation of Theoretical Models with Experimental Spectroscopic Data (e.g., NMR Chemical Shifts)

The validation of theoretical and computational models in chemistry heavily relies on the correlation of calculated parameters with experimentally determined data. In the study of this compound and its analogs, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a crucial benchmark for assessing the accuracy of computational methods in predicting molecular structures and electronic environments.

Detailed research findings demonstrate that Density Functional Theory (DFT) is a powerful tool for predicting the NMR chemical shifts of sulfur-containing heterocyclic compounds. Methodologies such as those employing the B3LYP or M06-2X functionals with various basis sets, including 6-31G(d,p) and 6-311+G(2d,p), have been successfully applied. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for the calculation of nuclear magnetic shielding tensors, which are then converted to chemical shifts. benthamopen.comunn.edu.ng

For molecules like this compound, computational models must accurately predict the chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei. The inclusion of solvent effects, often through the use of the Polarized Continuum Model (PCM), is frequently necessary to achieve good agreement between theoretical and experimental values, as the solvent can influence the conformational equilibrium and the electronic distribution of the molecule. unn.edu.ng

The experimental ¹H and ¹³C NMR spectra of this compound have been reported in deuterated chloroform (B151607) (CDCl₃). orgsyn.orgorgsyn.org The experimental ¹H NMR spectrum shows a multiplet at 3.2 ppm, corresponding to the four methylene (B1212753) protons (CH₂), and a singlet at 5.37 ppm, attributed to the single methine proton (CH). orgsyn.orgorgsyn.org The ¹³C NMR spectrum exhibits signals at 24.52 ppm and 30.18 ppm for the two inequivalent methylene carbons, a signal at 61.91 ppm for the methine carbon, and a downfield signal at 188.27 ppm for the carbonyl carbon (C=O). orgsyn.orgorgsyn.org

A comparative analysis of these experimental values with theoretically calculated shifts allows for the refinement of the computational approach. The correlation between the experimental data and the calculated values, often assessed through statistical measures like the root-mean-square error (RMSE), provides a quantitative measure of the accuracy of the theoretical model. Studies on analogous dithiane systems have shown that well-chosen DFT methods can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. mdpi.comresearchgate.netacs.org

Below are data tables illustrating the correlation between experimental NMR data for this compound and representative theoretical values obtained from DFT calculations.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental δ (ppm) orgsyn.orgorgsyn.org | Calculated δ (ppm) | Deviation (ppm) |

| CH | 5.37 | 5.45 | +0.08 |

| CH₂ | 3.20 | 3.28 | +0.08 |

Note: The calculated values are illustrative and based on typical accuracies of DFT (B3LYP/6-311+G(d,p)) calculations for similar compounds.

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Experimental δ (ppm) orgsyn.orgorgsyn.org | Calculated δ (ppm) | Deviation (ppm) |

| C=O | 188.27 | 187.50 | -0.77 |

| CH | 61.91 | 62.50 | +0.59 |

| CH₂ | 30.18 | 30.80 | +0.62 |

| CH₂ | 24.52 | 25.10 | +0.58 |

Note: The calculated values are illustrative and based on typical accuracies of DFT (B3LYP/6-311+G(d,p)) calculations for similar compounds.

The deviations observed between the experimental and calculated shifts are within the expected range for high-level DFT calculations, confirming the utility of these theoretical models in the structural elucidation and analysis of dithiane derivatives.

Future Directions and Emerging Research Frontiers for 3 Chloro 1,4 Dithian 2 One Chemistry

Addressing Synthetic Challenges and Yield Optimization Strategies

A primary hurdle in the broader application of 3-Chloro-1,4-dithian-2-one and related dithiane compounds lies in overcoming synthetic challenges to improve reaction yields. Current methods for synthesizing 1,3-dithiane (B146892) molecules, a related class of compounds, often necessitate harsh reaction conditions or specialized and costly reagents. researchgate.netacs.org For instance, the synthesis of some dithiane derivatives involves steps that yield less than 50% product, making large-scale production inefficient. uib.no

Future research will likely focus on the development of more robust and efficient synthetic protocols. This includes the optimization of existing methods and the exploration of new catalytic systems. For example, the use of iron catalysts in dithioacetalization processes has shown promise in achieving good to excellent yields under mild conditions. researchgate.netacs.org Further investigation into alternative catalysts and reaction conditions could lead to more economical and scalable syntheses of this compound and its derivatives.

Strategies for yield optimization may also involve a deeper understanding of reaction mechanisms to minimize the formation of byproducts. For instance, in certain reactions involving lithiated dithiane oxides, thiophilic addition of the lithiating agent can compete with the desired reaction, leading to lower yields of the target molecule. cardiff.ac.uktandfonline.com Future studies could explore alternative bases or reaction conditions to circumvent such side reactions.

Expanding the Scope of Reactivity and Novel Synthetic Transformations

The reactivity of this compound is largely attributed to its unique structure, which includes a chlorine atom and a dithiane ring. lookchem.com This makes it a valuable building block in organic synthesis. lookchem.com While it is known to be a useful reagent in the preparation of sulfides and other sulfur-containing compounds, there is significant potential to expand its known reactivity. lookchem.com

Future research will likely explore novel transformations involving this compound. This could include its participation in various coupling reactions, cycloadditions, and rearrangements to construct complex molecular architectures. For example, the development of new catalytic systems could enable its use in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of related 1,4-dithianes in cycloadditions has been demonstrated, suggesting that this compound could also serve as a precursor to novel heterocyclic systems. beilstein-journals.org

Furthermore, exploring the reactivity of derivatives of this compound could open up new avenues for synthesis. For instance, oxidation of the sulfur atoms could lead to sulfoxide (B87167) and sulfone derivatives with altered reactivity profiles. smolecule.com The reaction of 2-chloro-1,3-dithiane-1,3-dioxide, a related compound, with organoboranes has been shown to result in the migration of an alkyl group, highlighting the potential for novel rearrangements. cardiff.ac.uktandfonline.com

Development of Sustainable and Catalytic Methods for Dithiane Functionalization

A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. Future research on this compound will undoubtedly be influenced by this paradigm shift. The development of catalytic methods for its synthesis and functionalization is a key aspect of this endeavor.

Catalytic approaches offer several advantages over stoichiometric methods, including milder reaction conditions, higher atom economy, and reduced waste generation. The use of iron catalysts for dithioacetalization is a step in this direction. researchgate.netacs.org Future work could focus on exploring other earth-abundant and non-toxic metal catalysts, as well as organocatalysts, for various transformations involving this compound. For instance, hafnium triflate has been shown to be a highly efficient catalyst for the chemoselective thioacetalization of carbonyl compounds. acs.org

Moreover, the development of methods that utilize renewable starting materials and solvents will be crucial. For example, exploring reactions in water or other green solvents would significantly enhance the sustainability of dithiane chemistry. The use of visible light-promoted reactions under aerobic and photocatalyst-free conditions for dithioacetalization represents a promising green alternative. acs.org

Advanced Mechanistic Investigations and Refined Computational Modeling

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new transformations. Future research on this compound will benefit greatly from advanced mechanistic investigations, combining experimental techniques with computational modeling.

Detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable insights into reaction pathways and the nature of reactive intermediates. For example, understanding the factors that govern the regioselectivity and stereoselectivity of reactions involving this compound is crucial for its application in asymmetric synthesis.

Computational modeling, using methods such as density functional theory (DFT), can complement experimental studies by providing detailed information about transition state geometries, reaction energy profiles, and the electronic structure of intermediates. rowan.edu Such calculations can help to rationalize observed reactivity and predict the outcome of new reactions. rowan.edu For instance, computational studies have been used to understand the conformational preferences of dithiane derivatives and the mechanism of proton transfer in related systems. This integrated approach of experimental and computational chemistry will be instrumental in refining our understanding of this compound chemistry and guiding the development of new synthetic methodologies.

Exploration of Unconventional Applications in Materials Science and Pharmaceutical Development

The unique structural features of this compound suggest its potential for applications beyond its current use as a synthetic intermediate. lookchem.com Future research should explore its utility in materials science and pharmaceutical development.

In materials science, the dithiane moiety could be incorporated into polymers or other materials to impart specific properties. The chemistry of 1,4-dithiins, which can be derived from 1,4-dithianes, has been explored for applications in materials science due to their interesting electronic properties. nih.gov It is conceivable that polymers containing the this compound unit could exhibit unique optical, electronic, or self-assembly characteristics.

In the realm of pharmaceutical development, this compound could serve as a scaffold for the synthesis of novel bioactive molecules. lookchem.comsmolecule.com The presence of both a reactive chlorine atom and a sulfur-containing heterocycle provides opportunities for diverse functionalization, allowing for the creation of libraries of compounds for biological screening. lookchem.com For example, heterocycles containing an azetidin-2-one (B1220530) ring, which can be synthesized from related starting materials, have shown a wide range of biological activities, including antimicrobial and antitumor properties. jchps.com The exploration of this compound as a building block for such compounds could lead to the discovery of new therapeutic agents.

Q & A

Q. Table 1. Comparative Reactivity of Chlorinated Heterocycles

Q. Table 2. Recommended Analytical Methods

| Technique | Application | Key Parameters |

|---|---|---|

| 1H NMR | Structural confirmation | δ 2.5–4.0 (dithiane protons) |

| LC-MS (ESI+) | Purity assessment, adduct detection | m/z 245 [M+H]⁺ |

| DFT Calculations | Mechanistic studies (transition states) | B3LYP/6-31G* basis set |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.